Bicarbamimide, 2-cyclohexyl-3-p-tolyl-
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Overview
Description
Bicarbamimide, 2-cyclohexyl-3-p-tolyl- is an organic compound with the molecular formula C15-H19-N3-O2 and a molecular weight of 273.37 . This compound is known for its unique structure, which includes a cyclohexyl group and a p-tolyl group attached to a bicarbamimide core. It has been studied for various applications in scientific research and industry.
Preparation Methods
The synthesis of Bicarbamimide, 2-cyclohexyl-3-p-tolyl- involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group tolerant conditions . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
Bicarbamimide, 2-cyclohexyl-3-p-tolyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
Bicarbamimide, 2-cyclohexyl-3-p-tolyl- has been studied for its potential applications in various fields, including chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as an anticancer agent, with studies indicating its activity against certain cancer cell lines . In industry, it is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Bicarbamimide, 2-cyclohexyl-3-p-tolyl- involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Bicarbamimide, 2-cyclohexyl-3-p-tolyl- can be compared with other similar compounds, such as 5-Cyclohexyl-3-p-tolyl-[1,2,4]oxadiazole . While both compounds share structural similarities, they may differ in their chemical reactivity and biological activity. For example, 5-Cyclohexyl-3-p-tolyl-[1,2,4]oxadiazole has been studied for its potential as an energetic material and pharmaceutical compound . The unique combination of the cyclohexyl and p-tolyl groups in Bicarbamimide, 2-cyclohexyl-3-p-tolyl- may confer distinct properties and applications.
Properties
CAS No. |
34877-10-6 |
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Molecular Formula |
C15H19N3O2 |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
1-cyclohexyl-2-(4-methylphenyl)-1,2,4-triazolidine-3,5-dione |
InChI |
InChI=1S/C15H19N3O2/c1-11-7-9-13(10-8-11)18-15(20)16-14(19)17(18)12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H,16,19,20) |
InChI Key |
PWUHXMZVMNZCED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)NC(=O)N2C3CCCCC3 |
Origin of Product |
United States |
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